
Azepan-1-yl-(2-hydroxy-5-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(2-hydroxy-5-methylphenyl)methanone, commonly known as AHMM, is a chemical compound that belongs to the family of ketones. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of AHMM is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. AHMM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. AHMM has also been found to bind to the dopamine receptor, which is involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
AHMM has been found to exhibit various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect cells from oxidative damage. AHMM has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, AHMM has been found to exhibit antitumor properties, which can help prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AHMM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods. However, AHMM has some limitations for lab experiments. It is toxic and can be harmful if ingested or inhaled. It also requires special handling and disposal procedures.
Orientations Futures
There are several future directions for the study of AHMM. One potential direction is to further investigate its potential use in the treatment of neurological disorders. Another potential direction is to study its potential use as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of AHMM and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of AHMM involves the reaction between 2-hydroxy-5-methylacetophenone and azepane in the presence of a base catalyst. The reaction yields AHMM as a white crystalline solid. The compound can be purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
AHMM has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. AHMM has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
azepan-1-yl-(2-hydroxy-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-7-13(16)12(10-11)14(17)15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMVQKWJLOLVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(2-hydroxy-5-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


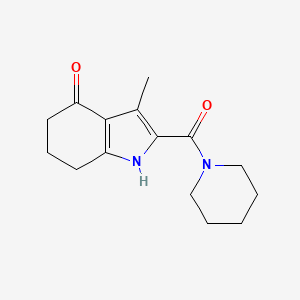
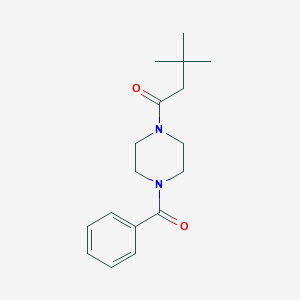
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)

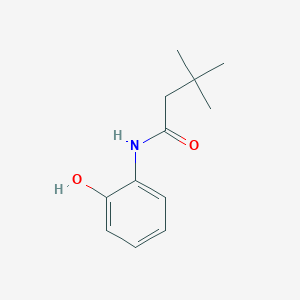
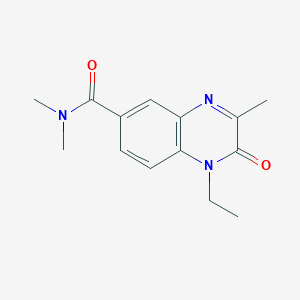
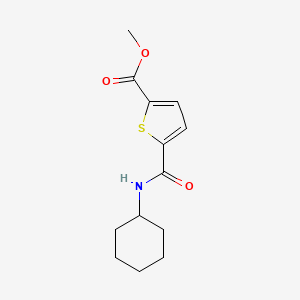
![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)
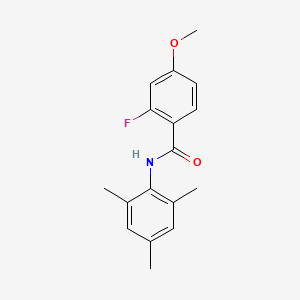
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)


